molecular formula C18H20N8O B2722254 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 1797091-01-0

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2722254
M. Wt: 364.413
InChI Key: MAGRMYDSHSYJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N8O and its molecular weight is 364.413. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research into novel pyrazolopyrimidines derivatives, including structures similar to the compound , has demonstrated their potential as anticancer and anti-5-lipoxygenase agents. These compounds have been synthesized and evaluated for their cytotoxic activities against certain cancer cell lines and their ability to inhibit 5-lipoxygenase, indicating their potential application in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Antihypertensive Agents

Another area of application is in the development of potential antihypertensive agents. Research has been conducted on 1,2,4-triazolo[1,5-alpha]pyrimidines bearing different substituents, which have shown promising activity. This research indicates the potential of structurally similar compounds in the treatment of hypertension, highlighting the versatility of the pyrimidine core in medicinal chemistry applications (Bayomi et al., 1999).

Anti-angiogenic and DNA Cleavage Activities

Compounds with the piperidine-4-carboxamide moiety have been synthesized and characterized for their anti-angiogenic and DNA cleavage abilities. These novel piperidine analogues effectively blocked blood vessel formation in vivo and exhibited significant DNA binding/cleavage activities. Such findings suggest their utility as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, demonstrating their potential in cancer treatment strategies (Kambappa et al., 2017).

Antimicrobial Activity

The compound's framework has also been explored for antimicrobial applications. New pyridothienopyrimidines and pyridothienotriazines synthesized from related chemical structures have shown in vitro antimicrobial activities. This highlights the compound's potential use in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Abdel-rahman et al., 2002).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O/c27-18(21-10-15-3-1-2-6-20-15)14-4-7-25(8-5-14)16-9-17(23-12-22-16)26-13-19-11-24-26/h1-3,6,9,11-14H,4-5,7-8,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGRMYDSHSYJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

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